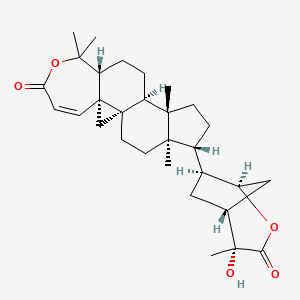
HenrischininC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HenrischininC is a novel compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for various research studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HenrischininC can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthetic route typically involves:
Step 1: Initial reaction of precursor A with precursor B in the presence of a catalyst.
Step 2: Purification of the intermediate product.
Step 3: Final reaction to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: to handle the increased volume of reactants.
Automated purification systems: to ensure high purity of the final product.
Stringent quality control measures: to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: HenrischininC undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Obtained via reduction processes.
Substituted compounds: Result from substitution reactions.
Wissenschaftliche Forschungsanwendungen
HenrischininC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of HenrischininC involves its interaction with specific molecular targets. It exerts its effects by:
Binding to target proteins: and altering their function.
Modulating signaling pathways: involved in cellular processes.
Inducing or inhibiting enzymatic activities: depending on the context.
Vergleich Mit ähnlichen Verbindungen
HenrischininC is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds A, B, and C share structural similarities with this compound.
Uniqueness: this compound exhibits higher stability and reactivity compared to its analogs, making it more suitable for specific applications.
Eigenschaften
Molekularformel |
C30H42O5 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(1S,3S,9R,12S,13S,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O5/c1-25(2)21-6-7-22-27(4)10-8-19(18-14-17-15-20(18)34-24(32)28(17,5)33)26(27,3)12-13-30(22)16-29(21,30)11-9-23(31)35-25/h9,11,17-22,33H,6-8,10,12-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,26-,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
XPTVSWBFTJHNID-ISGPVZKWSA-N |
Isomerische SMILES |
C[C@]12CC[C@@]34C[C@@]35C=CC(=O)OC([C@@H]5CC[C@H]4[C@@]1(CC[C@@H]2[C@@H]6C[C@@H]7C[C@H]6OC(=O)[C@]7(C)O)C)(C)C |
Kanonische SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)C=CC(=O)O1)C)C6CC7CC6OC(=O)C7(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


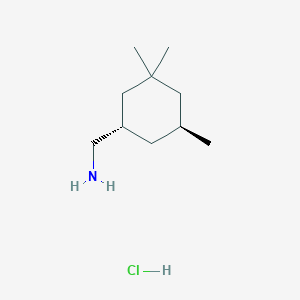
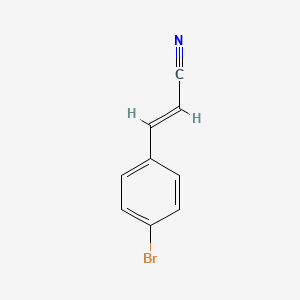
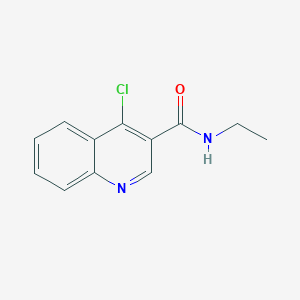
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
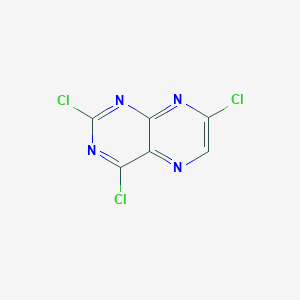
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
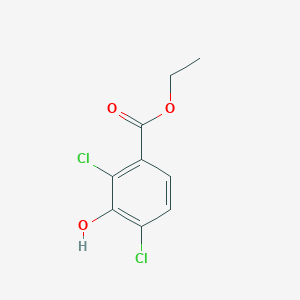
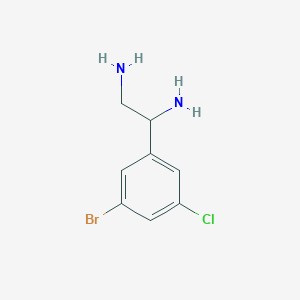
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
